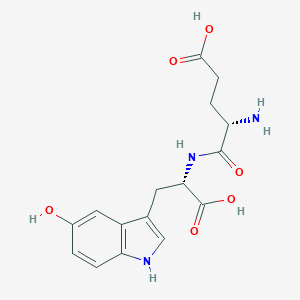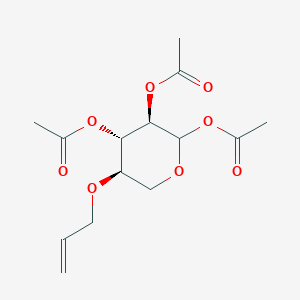
4-Amino-2-oxo-3,5-heptadienedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-2-oxo-3,5-heptadienedioic acid, commonly known as 4-AOHD, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This molecule is a derivative of 2-oxoglutaric acid and has a unique structure consisting of two unsaturated double bonds and an amino group. In
Aplicaciones Científicas De Investigación
4-AOHD has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of interest is in the field of cancer research. Studies have shown that 4-AOHD has anti-tumor properties and inhibits the growth of cancer cells. Additionally, 4-AOHD has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Mecanismo De Acción
The mechanism of action of 4-AOHD is not fully understood, but it is believed to involve the inhibition of enzymes involved in the Krebs cycle. Specifically, 4-AOHD inhibits the activity of alpha-ketoglutarate dehydrogenase, which is an enzyme involved in the conversion of alpha-ketoglutarate to succinyl-CoA. This inhibition leads to a decrease in energy production and an increase in oxidative stress, ultimately leading to cell death.
Biochemical and Physiological Effects
In addition to its anti-tumor properties, 4-AOHD has been shown to have a variety of other biochemical and physiological effects. Studies have shown that 4-AOHD can induce the production of reactive oxygen species, which can lead to oxidative stress and cell death. Additionally, 4-AOHD has been shown to inhibit the activity of glutamate dehydrogenase, an enzyme involved in the metabolism of glutamate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 4-AOHD in laboratory experiments is its ability to selectively target cancer cells. This makes it a promising candidate for the development of new cancer treatments. However, one of the limitations of using 4-AOHD is its potential toxicity. Studies have shown that high doses of 4-AOHD can lead to cell death in normal cells as well as cancer cells.
Direcciones Futuras
There are many future directions for research involving 4-AOHD. One area of interest is in the development of new cancer treatments that target the Krebs cycle. Additionally, researchers are exploring the potential use of 4-AOHD in the treatment of other diseases, such as Alzheimer's and Parkinson's. Finally, there is ongoing research into the potential use of 4-AOHD as a biomarker for cancer diagnosis and prognosis.
Conclusion
In conclusion, 4-Amino-2-oxo-3,5-heptadienedioic acid is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. The synthesis method of 4-AOHD involves the reaction of 2-oxoglutaric acid with ammonia and acrolein. 4-AOHD has been extensively studied for its potential applications in various fields of scientific research, including cancer research. Its mechanism of action involves the inhibition of enzymes involved in the Krebs cycle, and it has a variety of biochemical and physiological effects. While 4-AOHD has many advantages for lab experiments, there are also limitations to its use. Finally, there are many future directions for research involving 4-AOHD, including the development of new cancer treatments and the potential use of 4-AOHD as a biomarker for cancer diagnosis and prognosis.
Métodos De Síntesis
The synthesis method of 4-AOHD involves the reaction of 2-oxoglutaric acid with ammonia and acrolein. The reaction produces 4-AOHD as a yellow solid with a melting point of 181-183°C. This synthesis method has been widely used in the laboratory setting to produce large quantities of 4-AOHD for scientific research.
Propiedades
Número CAS |
151028-44-3 |
|---|---|
Fórmula molecular |
C10H10N2O4S |
Peso molecular |
185.13 g/mol |
Nombre IUPAC |
(2E,4E)-4-amino-6-oxohepta-2,4-dienedioic acid |
InChI |
InChI=1S/C7H7NO5/c8-4(1-2-6(10)11)3-5(9)7(12)13/h1-3H,8H2,(H,10,11)(H,12,13)/b2-1+,4-3+ |
Clave InChI |
SGUXCHHLXDUUHD-MVJNYCIBSA-N |
SMILES isomérico |
C(=C/C(=O)O)\C(=C/C(=O)C(=O)O)\N |
SMILES |
C(=CC(=O)O)C(=CC(=O)C(=O)O)N |
SMILES canónico |
C(=CC(=O)O)C(=CC(=O)C(=O)O)N |
Sinónimos |
4-amino-2-oxo-3,5-heptadienedioic acid 4-amino-2-oxo-3,5-heptadienedioic acid, (Z,E)-isomer 4-amino-6-carboxy-2-oxohexa-3,5-dienoate ACOHDA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide](/img/structure/B235556.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B235561.png)

![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-methylbenzenesulfonamide](/img/structure/B235566.png)

![5-Acetamido-2-[[6-[5-acetamido-6-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B235582.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B235589.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3-methoxybenzamide](/img/structure/B235591.png)

![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3,4-dimethylbenzamide](/img/structure/B235597.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-methylbenzamide](/img/structure/B235599.png)

